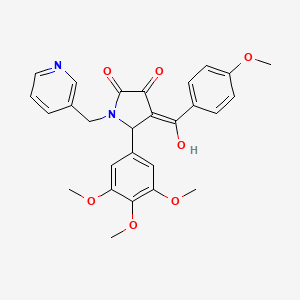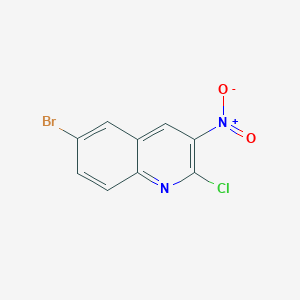![molecular formula C17H22N4O3S B2866891 5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899748-38-0](/img/structure/B2866891.png)
5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is known for its biological activity, and various functional groups that contribute to its unique properties.
Mecanismo De Acción
Target of Action
The primary targets of this compound are Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
This compound acts as a PARP-1 inhibitor . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Biochemical Pathways
The compound affects the DNA repair pathway . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . By inhibiting PARP-1, the compound disrupts the DNA repair process, leading to genomic dysfunction and cell death .
Pharmacokinetics
Most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The compound shows promising activity where it emerged as a potent PARP-1 inhibitor . It also exhibits high cytotoxicity against MCF-7 . The compound remarkably showed the highest cell growth inhibition against MCF-7 and HCT116 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials
Formation of Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine ring system.
Introduction of Azepan-1-yl Group: The azepan-1-yl group is introduced through a nucleophilic substitution reaction, where an azepane derivative reacts with an appropriate electrophile.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a thiol reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the same core structure and have been studied for their biological activity.
Azepane Derivatives: Compounds containing the azepane ring have been investigated for their pharmacological properties.
Sulfanyl Compounds: Compounds with sulfanyl groups are known for their reactivity and potential therapeutic applications.
Uniqueness
5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to the combination of its functional groups, which contribute to its distinct chemical and biological properties. The presence of the azepan-1-yl and sulfanyl groups, along with the pyrido[2,3-d]pyrimidine core, makes this compound a promising candidate for further research and development in various fields.
Propiedades
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-19-15-14(16(23)20(2)17(19)24)12(7-8-18-15)25-11-13(22)21-9-5-3-4-6-10-21/h7-8H,3-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZWOYVWTCPMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide](/img/structure/B2866812.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide](/img/structure/B2866816.png)

![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2866820.png)
![4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2866821.png)
![2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline](/img/structure/B2866822.png)
![3-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]butanamide](/img/structure/B2866823.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-phenylbutanamide](/img/structure/B2866825.png)
![5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2866826.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2866829.png)
